7-Benzyloxy-DL-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

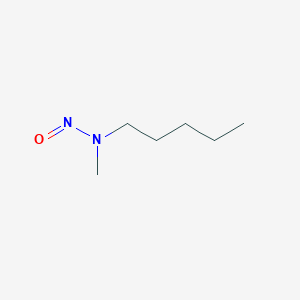

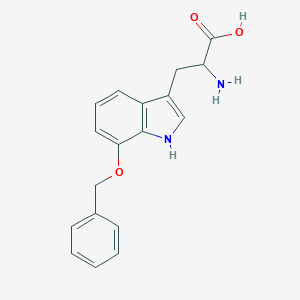

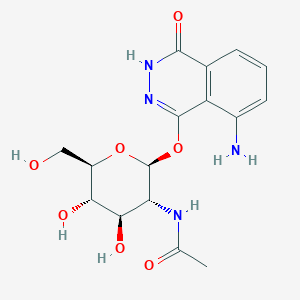

7-Benzyloxy-DL-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is a derivative of tryptophan, an essential amino acid, and it may interact with the same biological targets as tryptophan .

Mode of Action

As a tryptophan derivative, it may interact with the same receptors and enzymes as tryptophan, potentially influencing the synthesis of serotonin and other bioactive molecules .

Biochemical Pathways

Tryptophan, the parent compound of 7-Benzyloxy-DL-tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target

Result of Action

Given its structural similarity to tryptophan, it may influence the synthesis of bioactive molecules such as serotonin .

Biochemical Analysis

Biochemical Properties

As a derivative of tryptophan, it may interact with enzymes, proteins, and other biomolecules involved in tryptophan metabolism .

Cellular Effects

It is known that disruptions in tryptophan metabolism can have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through interactions with biomolecules involved in tryptophan metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a boiling point of 234.5-236.0°C .

Metabolic Pathways

7-Benzyloxy-DL-tryptophan is likely involved in the metabolic pathways of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins involved in tryptophan metabolism .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHVBFNZTDNYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370758 |

Source

|

| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66866-40-8 |

Source

|

| Record name | 66866-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43390.png)

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)

![2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE](/img/structure/B43413.png)